molecular formula C19H20N4O3 B14096223 (E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea

(E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B14096223
M. Wt: 352.4 g/mol
InChI Key: YSDUPCOAMBADIC-UHFFFAOYSA-N
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Description

(E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multi-step organic reactions. The starting materials often include 2-methoxyaniline and 3-propyl-2,3-dihydroquinazolin-4(1H)-one. The key steps in the synthesis may involve:

    Condensation Reaction: The initial step involves the condensation of 2-methoxyaniline with an appropriate aldehyde to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the quinazolinone core.

    Urea Formation: The final step involves the reaction of the quinazolinone derivative with an isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline form.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers study its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, derivatives of this compound are investigated for their potential as drug candidates. The quinazolinone core is known for its pharmacological properties, making it a valuable scaffold for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 2-phenylquinazolin-4(3H)-one.

    Urea Derivatives: Compounds like N-phenyl-N’-benzoylurea, which share the urea functional group.

Uniqueness

(E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

1-(2-methoxyphenyl)-3-(2-oxo-3-propylquinazolin-4-yl)urea

InChI

InChI=1S/C19H20N4O3/c1-3-12-23-17(13-8-4-5-9-14(13)21-19(23)25)22-18(24)20-15-10-6-7-11-16(15)26-2/h4-11H,3,12H2,1-2H3,(H2,20,22,24)

InChI Key

YSDUPCOAMBADIC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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